2-(2,4-dichlorophenoxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
This compound features a dichlorophenoxy group linked via an ethanone moiety to a 4,5-dihydroimidazole ring substituted with a pyridin-3-ylmethyl sulfanyl group. The 2,4-dichlorophenoxy group may enhance lipophilicity, while the pyridine moiety could improve solubility or target engagement through hydrogen bonding .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-13-3-4-15(14(19)8-13)24-10-16(23)22-7-6-21-17(22)25-11-12-2-1-5-20-9-12/h1-5,8-9H,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLHVJLLKHAQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps. The initial step often includes the formation of the dichlorophenoxy intermediate, followed by the introduction of the pyridinylmethylsulfanyl group. The final step involves the formation of the dihydroimidazolyl group under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Bioactivities of Analogous Compounds
Substituent-Driven Bioactivity Differences
- Chlorophenyl vs.
- Sulfanyl vs. Sulfinyl Linkers : The thioether (sulfanyl) group in the target compound is less polar than the sulfoxide (sulfinyl) in ’s analog, which could reduce metabolic oxidation rates and improve stability .
- Pyridine vs.
Bioactivity and Structure-Activity Relationships (SAR)
- Antifungal Activity : Sertaconazole () demonstrated potent antifungal activity due to its imidazole core and dichlorophenyl group, a scaffold shared with the target compound. The pyridine substituent in the latter may enhance solubility, addressing limitations of highly lipophilic analogs .
- Receptor Targeting: ’s analog interacts with sphingosine 1-phosphate receptors, suggesting the dihydroimidazole-ethanone framework has broad applicability. The target compound’s dichlorophenoxy group may modulate receptor affinity differently .
Q & A
Q. Example Workflow :
- Step 1: Synthesize the dihydroimidazole core using a cyclization reaction.
- Step 2: Introduce the 2,4-dichlorophenoxy group via Williamson ether synthesis.
- Step 3: Attach the pyridin-3-ylmethylsulfanyl moiety using a thiol-alkylation reaction .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- X-ray Crystallography : For resolving 3D molecular geometry and confirming stereochemistry using programs like SHELXL .
- NMR Spectroscopy :
- - and -NMR to identify proton environments and carbon frameworks.
- -NMR for imidazole ring analysis .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- FT-IR : For detecting functional groups (e.g., C=O stretch at ~1700 cm) .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Answer:
- Flow Chemistry : Continuous flow systems improve mixing efficiency and thermal control for exothermic reactions (e.g., imidazole cyclization) .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) to maximize yield .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts to enhance selectivity .
Case Study :
In related compounds, flow reactors reduced reaction time by 50% and improved yields by 20% compared to batch methods .
Advanced: How can contradictory biological activity data be resolved?
Answer:
- Comparative Assays : Test the compound alongside structural analogs (e.g., varying halogen substituents) to isolate activity-contributing groups .
- Dose-Response Studies : Establish EC values under standardized conditions (e.g., cell lines, pH) .
- Computational Modeling : Use molecular docking to assess binding affinity variations across protein targets .
Example :
Inconsistent antimicrobial data may arise from differences in bacterial membrane permeability; lipophilicity adjustments (e.g., modifying the dichlorophenoxy group) can address this .
Advanced: What computational methods predict the compound’s photophysical or electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) .
- TD-DFT : Model UV-Vis absorption spectra for fluorescence studies .
Application :
DFT studies on similar imidazole derivatives revealed charge transfer from the pyridine ring to the dichlorophenoxy group, guiding fluorescence tuning .
Advanced: How can mechanistic studies elucidate the compound’s reactivity?
Answer:
- Kinetic Analysis : Monitor reaction intermediates via stopped-flow spectroscopy or quenching experiments .
- Isotopic Labeling : Use -labeled ketones to trace nucleophilic addition pathways .
- Trapping Intermediates : Employ radical scavengers (e.g., TEMPO) to identify free-radical mechanisms .
Case Study :
In thioether formation, isotopic labeling confirmed a two-step SN2 mechanism over a radical pathway .
Advanced: How are crystallographic disorders handled during structure refinement?
Answer:
- SHELXL Constraints : Apply restraints to disordered regions (e.g., dichlorophenoxy group) to refine occupancy .
- Twin Refinement : Use TWIN commands in SHELXL for twinned crystals .
- Validation Tools : Check R and CCDC validation reports to ensure model accuracy .
Example :
In a related imidazole derivative, SHELXL refinement resolved a 60:40 disorder in the pyridinylmethylsulfanyl group, improving the R-factor from 0.12 to 0.08 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
